2-(Benzyloxy)-1-bromo-4-chlorobenzene
Overview
Description
2-(Benzyloxy)-1-bromo-4-chlorobenzene is a chemical compound that belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring . The compound is characterized by a benzyl group (C6H5CH2-) and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Scientific Research Applications
2-(Benzyloxy)-1-bromo-4-chlorobenzene is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a catalyst in the synthesis of polymers, and as a reagent for the synthesis of metal-organic frameworks.
Mechanism of Action
2-(Benzyloxy)-1-bromo-4-chlorobenzene is a versatile reagent that can be used in a variety of synthetic reactions. In the presence of a base, such as sodium hydroxide or potassium hydroxide, the bromo-chlorobenzene reacts with the benzyl alcohol to form this compound. This reaction is catalyzed by the base and is believed to proceed through a series of nucleophilic substitution reactions.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is considered to be a relatively non-toxic compound and is not known to be hazardous to human health.
Advantages and Limitations for Lab Experiments
2-(Benzyloxy)-1-bromo-4-chlorobenzene has several advantages for use in laboratory experiments. It is a relatively non-toxic compound and is relatively low cost. It is also a versatile reagent that can be used in a variety of synthetic reactions. The main limitation of this compound is that it is a volatile liquid, which can make it difficult to work with in the laboratory.
Future Directions
There are several potential future directions for 2-(Benzyloxy)-1-bromo-4-chlorobenzene. It could be used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It could also be used as a catalyst in the synthesis of polymers and metal-organic frameworks. Additionally, it could be used to study the mechanism of action of other organic compounds. Finally, it could be used as a reagent in the synthesis of other organochlorobenzenes.
properties
IUPAC Name |
1-bromo-4-chloro-2-phenylmethoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNGWGVCBBMWJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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